2-(Octanoylamino)benzoic acid
Description
2-(Octanoylamino)benzoic acid is a benzoic acid derivative substituted with an octanoylamino (-NHCOC₇H₁₅) group at the second position of the aromatic ring. This structure combines the hydrophilic carboxylic acid group with a hydrophobic aliphatic chain, conferring amphiphilic properties.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(octanoylamino)benzoic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15(18)19/h7-10H,2-6,11H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
DIBJPKPIMHBNDD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The octanoylamino group significantly influences solubility, lipophilicity, and hydrogen-bonding capacity. Key comparisons include:
| Compound | Substituent | logP (Predicted) | Aqueous Solubility | Key Interactions |
|---|---|---|---|---|
| 2-(Octanoylamino)benzoic acid | -NHCOC₇H₁₅ | ~3.5 (highly lipophilic) | Low (hydrophobic tail) | Hydrogen bonding via -COOH and -NHCO |
| 2-Benzoylbenzoic acid | -COC₆H₅ | ~2.8 | Moderate | π-π stacking, stronger H-bonding |
| 2-Aminobenzoic acid | -NH₂ | ~1.2 | High | Ionic interactions (zwitterionic) |
| 2-(Octyloxy)benzoic acid | -O-C₈H₁₇ | ~4.0 | Very low | Hydrophobic, weak H-bonding |
Notes:
- The octanoylamino group enhances membrane permeability compared to polar substituents (e.g., -NH₂) but reduces water solubility relative to shorter-chain analogs .
- 2-Benzoylbenzoic acid exhibits stronger π-π interactions due to the aromatic benzoyl group, which may favor crystallinity .
Stability and Reactivity
- The aliphatic chain in 2-(Octanoylamino)benzoic acid may confer oxidative instability compared to aromatic analogs (e.g., 2-benzoylbenzoic acid).
- Carboxylic acid groups in all analogs participate in salt formation, enhancing stability under physiological conditions .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-(Octanoylamino)benzoic acid, and how can regioselectivity be ensured?
Answer:
A standard approach involves coupling octanoyl chloride with 2-aminobenzoic acid under Schotten-Baumann conditions, using aqueous sodium hydroxide as a base to drive the reaction . To ensure regioselectivity at the amine group, protect competing functional groups (e.g., carboxylic acid) via esterification prior to acylation. Post-synthesis, reverse protection using mild acidic hydrolysis (e.g., HCl/EtOH) recovers the free acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and H NMR (δ ~12 ppm for carboxylic proton, δ ~8-10 ppm for amide proton) .
Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in the hydrogen-bonding network of 2-(Octanoylamino)benzoic acid?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via Olex2 or SHELXTL interfaces) enables precise determination of hydrogen-bonding motifs. For example, in benzoic acid derivatives, intermolecular O–H⋯O and N–H⋯O bonds often form chains or sheets . Use SHELXL’s restraints for disordered solvent molecules and anisotropic refinement for non-H atoms. Graph set analysis (e.g., R(8) motifs) can classify hydrogen-bond patterns . If data conflicts arise (e.g., thermal motion vs. static disorder), validate via Hirshfeld surface analysis and compare with analogous structures in the Cambridge Structural Database .
Basic: What spectroscopic techniques are critical for characterizing 2-(Octanoylamino)benzoic acid, and how are key peaks assigned?
Answer:
- IR Spectroscopy : Confirm amide I (C=O stretch, ~1650 cm) and carboxylic acid O–H stretch (~2500-3000 cm).
- H NMR : Carboxylic acid proton (δ ~12 ppm, broad), aromatic protons (δ ~7-8 ppm, splitting depends on substitution), and octanoyl chain protons (δ 0.8-2.3 ppm).
- LC-MS : Use ESI+ mode to observe [M+H] (expected m/z ~278 for CHNO) .
For ambiguous assignments, employ C NMR DEPT-135 to distinguish CH, CH, and CH groups.
Advanced: How can graph set analysis elucidate supramolecular assembly in 2-(Octanoylamino)benzoic acid crystals?
Answer:
Graph set notation (e.g., D , R , S descriptors) categorizes hydrogen-bond motifs. For example, a dimeric R(8) motif forms via carboxylic acid O–H⋯O bonds, while amide N–H⋯O bonds may extend into chains ( C(4) ). Use Mercury or CrystalExplorer to visualize and quantify interactions. Compare with Etter’s rules to predict packing efficiency . Advanced studies may correlate graph sets with solubility or stability—e.g., dense D -type networks often reduce dissolution rates .
Basic: What safety protocols are essential for handling 2-(Octanoylamino)benzoic acid in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
- Spills : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
Refer to SDS data for toxicity thresholds (e.g., LD in rodents) and disposal guidelines .
Advanced: How can response surface methodology (RSM) optimize reaction conditions for synthesizing 2-(Octanoylamino)benzoic acid derivatives?
Answer:
Design a central composite RSM experiment varying factors like temperature (X), solvent polarity (X), and catalyst loading (X). Measure yield (Y) and purity (Y) as responses. Fit data to a quadratic model:
Validate via ANOVA (p < 0.05) and contour plots to identify optimal conditions. For example, high polarity solvents (e.g., DMF) may improve solubility but reduce regioselectivity .
Advanced: How do structural modifications (e.g., alkyl chain length) impact the biological activity of 2-(Octanoylamino)benzoic acid analogs?
Answer:
- Lipophilicity : Longer alkyl chains (e.g., C10 vs. C8) enhance membrane permeability but may reduce aqueous solubility. Calculate logP via HPLC retention times or software (e.g., ChemAxon).
- Bioactivity : Test analogs in enzyme inhibition assays (e.g., COX-2). For instance, bulkier substituents at the 4-position may sterically hinder binding. Use molecular docking (AutoDock Vina) to predict interactions .
Basic: How should researchers address discrepancies in reported crystallographic data for 2-(Octanoylamino)benzoic acid derivatives?
Answer:
- Cross-validate unit cell parameters (a, b, c, α, β, γ) with deposited CCDC entries (e.g., CCDC 2000864 for analogous structures ).
- Re-refine raw data using multiple software (SHELXL vs. JANA) to assess model bias.
- Check for twinning or disorder via PLATON’s TWIN/BASF tools .
Table 1: Key Spectral Data for 2-(Octanoylamino)benzoic Acid
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 12.1 (COOH), 8.3 (NHCO), 6.8–7.6 (Ar-H) | |
| IR | 1650 cm (amide C=O) | |
| LC-MS (ESI+) | m/z 278.2 [M+H] |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
